z-Tyr-ome
Description
Significance of Z-Tyr-OMe as a Fundamental Building Block in Complex Peptide Synthesis
This compound serves as a key starting material for incorporating the amino acid tyrosine into a growing peptide chain. lookchem.com With its amino and carboxyl groups suitably protected, it can be used in various coupling strategies. chemicalbook.com The methyl ester protecting the carboxyl group can be selectively removed (saponified) to allow coupling with the amino group of another amino acid, while the Z-group protects its N-terminus.
Research demonstrates the utility of this compound as a fundamental building block. For instance, it has been used as an acyl-donor in enzyme-catalyzed reactions to produce short peptides. In one study, this compound was reacted with Gly-Gly-Ome in the presence of the enzyme α-chymotrypsin to synthesize the tripeptide Z-Tyr-Gly-Gly-Ome with a high yield. prepchem.com This highlights its application in chemo-enzymatic synthesis, which combines chemical and biological methods.
Furthermore, this compound is an intermediate in the synthesis of more complex peptide structures and other biologically active molecules. lookchem.comlookchem.com It is a precursor in the preparation of optically active imidazolidione derivatives and has been used to create dipeptides like N-benzyloxycarbonyl-L-valyl-L-tyrosine methyl ester (NCbz-Val-Tyr-OMe), whose structure is stabilized by various molecular interactions. lookchem.comnih.gov These examples underscore the compound's role in providing a stable and reactive form of tyrosine for the controlled and sequential construction of peptides.
Table 2: Selected Research Findings Involving this compound
| Product Synthesized | Method/Reactants | Research Focus | Reference |
|---|---|---|---|
| Z-Tyr-Gly-Gly-Ome | Enzyme-catalyzed synthesis using α-chymotrypsin with Z-L-Tyr-OMe and H-Gly-Gly-Ome. | Chemo-enzymatic peptide synthesis. | prepchem.com |
| N-benzyloxycarbonyl-L-valyl-L-tyrosine methyl ester (NCbz-Val-Tyr-OMe) | Peptide synthesis leading to a dipeptide. | Study of molecular conformation and aromatic π-π interactions in peptides. | nih.gov |
| Optically active Imidazolidione derivatives | Multi-step synthesis involving ethylation, reduction, and further treatments. | Use of this compound as an intermediate in organic synthesis for pharmaceutical development. | lookchem.comchemicalbook.com |
| Z-L-Tyr(tBu)-OMe | Reaction of Z-L-Tyr-OMe with isobutene in the presence of an acid catalyst. | A step in a multi-stage synthesis of another protected tyrosine derivative, Fmoc-Tyr(tBu). | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-23-17(21)16(11-13-7-9-15(20)10-8-13)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H,19,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLMDHBKALJDBW-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426678 | |
| Record name | z-tyr-ome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13512-31-7 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13512-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | z-tyr-ome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tyrosine, N-carboxy-, N-benzyl methyl ester, L- (8CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Z Tyr Ome and Its Peptide Conjugates
Strategies for C-Terminal Methyl Esterification of Tyrosine Residues
The synthesis of Z-Tyr-OMe begins with the crucial step of protecting the carboxylic acid functional group of tyrosine as a methyl ester. This transformation is fundamental as it prevents the carboxyl group from participating in undesired side reactions during the subsequent coupling of the amino acid's N-terminus. Several methodologies are available for this esterification, with the Fischer-Speier esterification being the most classical and widely employed approach.
An alternative reagent for generating the necessary acid catalyst in situ is trimethylchlorosilane (TMSCl). mdpi.com Reacting the amino acid with TMSCl in methanol (B129727) provides a convenient system for preparing amino acid methyl esters in good to excellent yields at room temperature. mdpi.com This method is compatible with a wide range of natural and synthetic amino acids. mdpi.com
While effective, acid-catalyzed methods can be harsh and may not be suitable for substrates with acid-sensitive functional groups. scirp.orgcommonorganicchemistry.com Milder, alternative methods for methylation of carboxylic acids exist, although they come with their own sets of advantages and disadvantages. One such reagent is **diazomethane (B1218177) (CH₂N₂) **, which reacts rapidly and cleanly with carboxylic acids to form methyl esters in excellent yields, with nitrogen gas as the only byproduct. wordpress.comjove.com The reaction mechanism involves protonation of diazomethane by the carboxylic acid, followed by a nucleophilic attack of the resulting carboxylate on the methyldiazonium cation. jove.com However, diazomethane is highly toxic, carcinogenic, and potentially explosive, requiring specialized handling and safety precautions. jove.comwikipedia.org
A safer alternative to diazomethane is **trimethylsilyldiazomethane (TMSCHN₂) **. researchgate.netnih.gov This commercially available reagent also reacts efficiently with carboxylic acids to yield methyl esters under mild conditions and is considered a safer substitute for its more hazardous counterpart. commonorganicchemistry.comnih.gov It allows for the chemoselective methylation of the carboxyl group, even in the presence of other nucleophilic sites like phenols, although the possibility of side reactions exists. commonorganicchemistry.comnih.gov
A summary of common esterification strategies is presented below.
| Method | Reagents | Key Features | Considerations |
| Fischer Esterification | Methanol, SOCl₂ | Generates anhydrous HCl in situ; cost-effective; widely used. scirp.orgcommonorganicchemistry.com | Requires excess toxic reagent (SOCl₂); can be harsh for acid-sensitive substrates. scirp.org |
| Fischer Esterification | Methanol, TMSCl | Convenient; good yields at room temperature. mdpi.com | Racemization can be a concern, though generally low. mdpi.com |
| Alkylation | Diazomethane (CH₂N₂) | High efficiency; rapid reaction; clean conversion. wordpress.comjove.com | Highly toxic, explosive, and carcinogenic; requires special handling. jove.comwikipedia.org |
| Alkylation | Trimethylsilyldiazomethane (TMSCHN₂) | Safer, commercially available alternative to diazomethane; high yields. commonorganicchemistry.comresearchgate.netnih.gov | Potential for side reactions with other nucleophilic groups like phenols. commonorganicchemistry.com |
N-Protection Strategies: The Role and Utility of the Benzyloxycarbonyl (Z/Cbz) Group in this compound Synthesis
Once the C-terminus of tyrosine is protected as a methyl ester (H-Tyr-OMe), the next step in the synthesis of this compound is the protection of the α-amino group. The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of peptide chemistry, particularly in solution-phase synthesis, due to its unique combination of stability and ease of manipulation. researchgate.netresearchgate.net
The introduction of the Z-group is typically achieved by reacting the amino acid ester (H-Tyr-OMe) with benzyl (B1604629) chloroformate (also known as benzyloxycarbonyl chloride or Z-Cl) under basic conditions. commonorganicchemistry.com The reaction is often performed in a biphasic system, such as ethyl acetate (B1210297) and water, with a base like sodium carbonate to neutralize the HCl generated during the reaction and to deprotonate the ammonium (B1175870) salt of the amino acid ester, freeing the nucleophilic amino group for attack on the Z-Cl. commonorganicchemistry.com
The utility of the Z-group in the synthesis of this compound and its subsequent use in peptide synthesis is multifaceted:
Prevention of Polymerization: The primary role of any N-protecting group is to decrease the nucleophilicity of the α-amino group, thereby preventing it from reacting with the activated carboxyl group of another amino acid molecule, which would lead to uncontrolled oligomerization. researchgate.netresearchgate.net
Stability: The Z-group is stable under a wide range of conditions, including the mildly basic conditions used for saponification of C-terminal esters and the conditions required for many coupling reactions. This robustness allows for selective manipulation of other functional groups on the peptide chain. researchgate.net
Facile Removal: Despite its stability, the Z-group can be readily removed under specific conditions that are orthogonal to many other protecting groups. The most common method for its cleavage is catalytic hydrogenolysis (e.g., using palladium on carbon, Pd/C, with a hydrogen source), which yields the free amine, toluene, and carbon dioxide as benign byproducts. researchgate.netaocs.org It can also be removed by strong acidic conditions such as HBr in acetic acid, though this method is less mild. researchgate.net
Crystallization and Purification: Nα-Z-protected amino acid derivatives are often stable, crystalline solids, which facilitates their purification and handling. researchgate.net The melting point of this compound is reported to be in the range of 93-97 °C. scirp.org
The Z-group's characteristics have made it exceptionally popular for solution-phase peptide synthesis, where its stability and reliable cleavage are highly valued. researchgate.netaocs.org
Chemo-Enzymatic Approaches in this compound Incorporation for Peptide Elongation
Chemo-enzymatic synthesis represents a powerful strategy that combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. acs.orgwvu.edu In this context, this compound serves as an activated acyl donor substrate for protease-catalyzed peptide bond formation. The enzyme recognizes the ester as a substrate, cleaves the ester bond to form a transient acyl-enzyme intermediate, and then transfers the Z-Tyr moiety to the amino group of an incoming nucleophile (an amino acid or peptide) to form a new peptide bond. researchgate.net This approach avoids the need for chemical coupling reagents and often proceeds with high stereoselectivity.
Enzymatic Catalysis and Biocatalytic Optimization in this compound Based Reactions
Several proteases have been shown to be effective catalysts for peptide synthesis using this compound as the acyl donor. The choice of enzyme is critical, as it dictates the substrate specificity and reaction efficiency.
α-Chymotrypsin: This serine protease is well-suited for reactions involving aromatic amino acids like tyrosine. It has been successfully used to catalyze the synthesis of Z-Tyr-Gly-Gly-Ome from Z-L-Tyr-OMe and H-Gly-Gly-Ome. wikipedia.org Similarly, it has been employed for the synthesis of the dipeptide Cbz-Tyr-Gly-NH₂ from Cbthis compound and Gly-NH₂.
Subtilisin (e.g., Alcalase): Subtilisins are robust industrial proteases with broad substrate specificity, making them valuable biocatalysts. acs.orgwvu.edu For instance, the industrial alkaline protease Alcalase has been used for the enzymatic synthesis of a precursor tripeptide of thymopentin. acs.orgwvu.edu While this specific example involved coupling Z-Asp-OMe to a dipeptide, the principles of optimizing such reactions are directly applicable to this compound-based syntheses.
Thermoase: This thermolysin-like protease has also been used in the chemo-enzymatic synthesis of peptide precursors under thermodynamic control.
Optimization of reaction conditions is paramount to maximize the yield of the desired peptide product and minimize competing side reactions, such as the hydrolysis of the ester substrate or the enzymatic cleavage of the newly formed peptide bond. Key parameters include:
pH: The pH of the reaction medium affects the ionization state of the substrates and the catalytic activity of the enzyme. Optimal pH values are enzyme-dependent; for example, a pH of 10.0 was found to be optimal for a synthesis using Alcalase, while a pH of 8.9 was used for a reaction with α-chymotrypsin. wikipedia.orgacs.orgwvu.edu
Temperature: Temperature influences both enzyme activity and stability. An optimal temperature of 35°C was identified for the Alcalase-catalyzed reaction. acs.orgwvu.edu
Enzyme and Substrate Concentration: The relative concentrations of the enzyme, acyl donor (this compound), and nucleophile must be carefully balanced to favor synthesis over hydrolysis.
Reaction Time: Monitoring the reaction over time is necessary to identify the point of maximum yield before product degradation by the enzyme becomes significant. acs.orgwvu.edu
Solvent System Engineering for Enhanced Yield and Specificity in this compound Enzymatic Synthesis
A significant challenge in the enzymatic synthesis using this compound is its poor solubility in purely aqueous buffer systems, which are the typical environments for enzyme activity. nih.gov To overcome this, solvent system engineering is employed, which involves the use of organic solvents or specialized media to create a reaction environment that solubilizes the substrates while maintaining enzyme function. wordpress.comnih.gov
Water-Organic Cosolvent Systems: A common strategy is to use a mixture of an aqueous buffer and a water-miscible organic solvent. acs.orgwvu.edu For example, a system composed of 85% acetonitrile (B52724) and 15% Na₂CO₃-NaHCO₃ buffer was found to be optimal for an Alcalase-catalyzed synthesis, achieving a tripeptide yield of over 70%. acs.orgwvu.edu The organic solvent helps to dissolve the nonpolar, protected amino acid ester, while the water content is essential for the enzyme's catalytic activity. nih.gov It is critical to optimize the solvent ratio, as high concentrations of organic solvent can denature the enzyme. nih.gov
Biphasic and Microemulsion Systems: For reactions involving a lipophilic substrate like this compound and a hydrophilic nucleophile, biphasic systems or reversed micelles can be advantageous. Reversed micelles are nanoscopic water droplets dispersed in a bulk apolar solvent, which can act as nanoreactors. The synthesis of Cbz-Tyr-Gly-NH₂ from the lipophilic this compound and hydrophilic Gly-NH₂ has been demonstrated using α-chymotrypsin within a dodecyltrimethylammonium (B156365) bromide/1-hexanol/octane reversed micelle system. This approach effectively brings the two disparate substrates into proximity for the enzymatic reaction to occur.
The table below summarizes findings from various chemo-enzymatic peptide syntheses, illustrating the impact of different enzymes and solvent systems.
| Enzyme | Acyl Donor | Nucleophile | Solvent System | Temp. (°C) | pH | Yield (%) |
| α-Chymotrypsin | Z-L-Tyr-OMe | H-Gly-Gly-Ome | DMSO / 0.1 M tris-HCl (1:1) | RT | 8.9 | 70 |
| Alcalase | Z-Asp-OMe | Val-Tyr-OH | Acetonitrile / Buffer (85:15) | 35 | 10.0 | >70 |
| Thermoase PC 10F | Z-Asp-OH | Val-Tyr-NH₂ | n-Butanol / MES Buffer (85:15) | 40 | 6.5 | 27 |
Note: Data for Alcalase and Thermoase are from related peptide syntheses and are included to illustrate the range of conditions in chemo-enzymatic methods. acs.orgwvu.edu
Integration of this compound in Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is the dominant methodology for synthesizing peptides today. However, the direct use of this compound in modern SPPS protocols is very limited. researchgate.net The primary reason for this is the lack of orthogonality between the Z-group and the standard chemistries used in SPPS.
Orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at different stages of the synthesis without affecting other protecting groups or the link to the solid support. researchgate.net
Incompatibility with Fmoc-based SPPS: The most common SPPS strategy today uses the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection. Side-chain protecting groups and the resin linker are designed to be stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used for Fmoc removal but are cleaved at the end of the synthesis by strong acid (e.g., trifluoroacetic acid, TFA). The cleavage conditions for the Z-group (catalytic hydrogenation or strong acids like HBr/AcOH) are not compatible with this scheme. Hydrogenation is difficult to perform on a solid support, and the strong acids required for Z-group cleavage could prematurely cleave other protecting groups or the peptide from the resin. researchgate.net
Therefore, while this compound is a cornerstone of solution-phase synthesis, its role in SPPS is minimal. For SPPS, chemists rely on Fmoc-Tyr(tBu)-OH or Boc-Tyr(Bzl)-OH, where the Nα-protecting groups (Fmoc and Boc) and the side-chain protecting groups (tert-butyl and benzyl, respectively) are chosen for their orthogonality with the specific synthetic strategy being employed. researchgate.net
Solution-Phase Synthesis Protocols for this compound Containing Peptides and Derivatives
Solution-phase peptide synthesis (SPPSol), though often more labor-intensive than solid-phase methods, remains a vital technique, especially for large-scale synthesis and the preparation of complex peptide fragments. In this domain, this compound is a classic and highly valuable building block. researchgate.netresearchgate.net The general strategy involves the stepwise elongation of a peptide chain in a suitable organic solvent.
A typical solution-phase protocol using this compound as a starting point involves coupling it with the C-terminally protected amino acid or peptide (e.g., an amino acid methyl ester). This requires the activation of the carboxyl group of the N-terminal coupling partner. Since this compound is intended to be the N-terminal residue in this step, its own carboxyl group is already protected as a methyl ester. Therefore, it is typically used as the nucleophilic component after removal of its Z-group, or as the N-terminal residue to which another amino acid ester is coupled.
A more common scenario is the use of Z-Tyr-OH, where the free carboxyl group is activated using a coupling reagent (like DCC or T3P®) and then reacted with an amino acid ester (e.g., H-Phe-OMe). Alternatively, this compound itself can be used as the N-terminal unit, and its C-terminal ester can be hydrolyzed (saponified) at a later stage to allow for further elongation from the C-terminus.
Recently, there has been a push towards developing more sustainable or "green" solution-phase protocols. One such method reports a fast and widely applicable Green Solution-Phase Peptide Synthesis (GSolPPS) that utilizes the Z-group due to its easy removal by hydrogenation, which is an environmentally benign cleavage method. aocs.org This protocol uses propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent and ethyl acetate as a greener alternative to solvents like DMF. aocs.org This demonstrates the continued relevance of Z-protected amino acids in modern, environmentally conscious synthetic chemistry.
Another advanced approach is the Group-Assisted Purification (GAP) strategy, which avoids traditional purification methods like chromatography. By attaching a specific functional group (the GAP auxiliary) to the peptide, purification can be achieved by simple washing and extraction, significantly reducing solvent waste and labor. While not specific to this compound, these modern solution-phase techniques highlight the ongoing innovation in the field where Z-protected intermediates play a significant role.
Stereochemical Purity and Racemization Assessment in this compound Derived Peptide Synthesis
The preservation of stereochemistry is paramount in peptide synthesis, as the biological activity of peptides is intrinsically linked to their three-dimensional structure. Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a significant side reaction that can occur during the activation and coupling steps of peptide synthesis, potentially leading to a mixture of diastereomeric peptides with diminished or altered biological function.
The primary mechanism for racemization during peptide bond formation involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. mdpi.commdpi.com This occurs when the carboxyl group of an N-acyl protected amino acid is activated. The activated intermediate can cyclize, and the resulting oxazolone (B7731731) has an acidic proton at the C4 position (the original α-carbon). In the presence of a base, this proton can be abstracted, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers. mdpi.com Urethane-based protecting groups, like the benzyloxycarbonyl (Z) group in this compound, are known to suppress racemization compared to N-acyl groups because the oxygen atom of the urethane (B1682113) participates in the resonance, making the nitrogen lone pair less available to attack the activated carboxyl group and form the oxazolone. mdpi.com However, the risk is not entirely eliminated, especially in segment condensations or when strong activating conditions are employed.
Several factors influence the extent of racemization in peptide synthesis involving this compound and its conjugates:
Coupling Reagents and Additives: The choice of coupling reagent is critical. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective, they can lead to significant racemization. mdpi.compeptide.com The addition of nucleophilic additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its more effective aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can significantly suppress racemization by forming active esters that are more reactive towards the amine component than towards cyclization to the oxazolone. mdpi.compeptide.com Newer generations of coupling reagents, particularly those based on phosphonium (B103445) salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU), often incorporate an HOBt or HOAt moiety within their structure, providing high coupling efficiency with low levels of epimerization. mdpi.comnih.gov For instance, in the synthesis of a kyotorphin (B1673678) derivative where an N-acylated tyrosine was coupled, significant racemization was observed. Testing various coupling systems revealed that 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) was exceptionally effective at preventing loss of optical purity.
Base: The presence and nature of the base used can promote racemization. Tertiary amines like triethylamine (B128534) (TEA) are more likely to cause racemization than sterically hindered bases such as N,N-diisopropylethylamine (DIEA) or weaker bases like N-methylmorpholine (NMM). thieme-connect.de
Solvent and Temperature: The polarity of the solvent can affect racemization rates, with more polar solvents like dimethylformamide (DMF) sometimes leading to higher levels of racemization compared to less polar solvents like dichloromethane (B109758) (DCM). cdnsciencepub.com Elevated temperatures, while increasing reaction rates, can also increase the propensity for racemization. mdpi.com
Assessment of Stereochemical Purity
The quantitative determination of racemization involves the separation and analysis of the resulting diastereomeric peptides. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral HPLC) is the most common and reliable method for this purpose. scispace.com This technique can separate the desired LLL-peptide from the D-epimer (LDL-peptide). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, by observing the distinct signals of the diastereomers, often after derivatization with a chiral agent. mdpi.com
Research Findings on Racemization Control
While specific data tables for this compound are scarce in the literature, extensive research on model peptides provides valuable insights that are directly applicable. The coupling of Z-Phe-Val-OH with H-Ala-OMe is a standard model used to test the racemization potential of various coupling methods.
| Coupling Reagent | Additive | Base | Racemization (%) | Reference |
| TFFH | - | Proton Sponge | ~1 | google.com |
| PyOxP | - | DIEA | 4.8 | csic.es |
| PyBOP | - | DIEA | 13.0 | csic.es |
| PyAOP | - | DIEA | 3.5 | csic.es |
| PyClock | - | DIEA | 14.2 | csic.es |
This table presents data on the racemization levels observed during the synthesis of a model tripeptide (Z-Phe-Val-Ala-OMe) using various phosphonium-based coupling reagents. The data highlights the superior performance of reagents like TFFH and PyAOP in minimizing racemization.
Further studies on the synthesis of the tripeptide Z-Gly-Phe-Val-OMe have also been used to evaluate coupling reagents.
| Coupling Reagent | Yield (%) | Racemization (%) | Reference |
| HBTU | 89 | 5.9 | csic.es |
| HATU | 90 | 1.6 | csic.es |
| o-NosylOXY | - | 0 | csic.es |
This table showcases a comparison of different coupling reagents in the synthesis of Z-Gly-Phe-Val-OMe. Reagents like HATU and particularly the oxime-based o-NosylOXY demonstrate excellent suppression of racemization.
In studies involving unprotected H-Tyr-OMe, it has been shown that dipeptides such as Boc-Ser-Tyr-OMe can be synthesized with high preservation of stereochemical integrity (diastereomeric ratio >99:1) using boronic acid catalysis, indicating that the unprotected phenolic hydroxyl group does not necessarily lead to increased epimerization under these specific conditions. mdpi.comrsc.org
The synthesis of a kyotorphin derivative, Ibu-Tyr-Arg-NH2, presented a significant challenge with racemization at the N-acylated tyrosine residue. The use of BOP/HOBt at low temperatures still resulted in a diastereomeric ratio of 87:13. This highlights the increased risk of racemization when the N-protecting group is an acyl moiety rather than a urethane like the Z-group.
Z Tyr Ome As an Enzymatic Substrate and Its Mechanistic Interrogations
Substrate Specificity Profiling of Enzymes Interacting with Z-Tyr-OMe
Enzymes exhibit varying degrees of specificity towards their substrates, recognizing specific amino acid sequences or structural motifs. This compound, as a modified tyrosine derivative, can be used to probe the substrate preferences of enzymes that interact with tyrosine residues or peptides containing tyrosine. Studies involving substrate specificity profiling aim to understand which enzymes can process this compound and the factors influencing this interaction.
Research on enzyme substrate specificity often involves screening libraries of peptides or modified amino acid derivatives to identify preferred recognition sequences nih.gov. While this compound itself is a single compound, its use in enzymatic reactions can provide insights into the enzyme's active site characteristics and its ability to accommodate a protected tyrosine residue. For instance, some proteases show preference for specific amino acids at cleavage sites, and a substrate like this compound can help determine if the enzyme can cleave adjacent to a protected tyrosine biorxiv.org.
The Z´-LYTE technology, a fluorescence-based assay, utilizes synthetic FRET-peptides containing tyrosine, serine, or threonine residues to profile the substrate specificity of protein kinases thermofisher.comthermofisher.comthermofisher.com. Although these are peptides and not this compound directly, the principle of using modified substrates to understand enzyme specificity is relevant. The Z´-LYTE assays are designed to detect the phosphorylation of these residues by kinases, indicating substrate recognition and activity thermofisher.comthermofisher.comthermofisher.com.
Kinetic Characterization of Enzyme-Z-Tyr-OMe Interactions
Kinetic characterization of enzyme-substrate interactions provides crucial parameters such as Michaelis constant (KM), catalytic rate constant (kcat), and maximum reaction velocity (Vmax). These parameters describe the enzyme's affinity for the substrate and the efficiency of catalysis. Studying the kinetics of enzymes interacting with this compound can reveal how the Cbz protecting group and the methyl ester affect the binding and catalytic steps compared to the free amino acid or tyrosine within a peptide.
For example, studies on proteases have involved kinetic analysis using substrates containing modified amino acids to understand their catalytic mechanisms nih.govresearchgate.net. The Michaelis constant (KM) is determined by measuring the initial rate of substrate hydrolysis at various substrate concentrations nih.gov. Deviations from simple Michaelis-Menten kinetics, such as substrate inhibition, can also be observed and provide insights into the enzyme's behavior at higher substrate concentrations researchgate.net.
In the context of peptide synthesis catalyzed by enzymes like α-chymotrypsin, this compound has been used as an acyl donor prepchem.com. Kinetic studies in such reactions would involve measuring the rate of peptide bond formation as a function of this compound concentration and enzyme concentration to determine the kinetic parameters of the enzyme-catalyzed synthesis. The optimization of solvent systems in enzyme-catalyzed peptide synthesis using this compound is essential as solvents affect enzyme stability, substrate solubility, and product yield .
Investigations into Nα-Acetylation Mechanisms Utilizing this compound Analogues
Nα-acetylation is a common post-translational modification where an acetyl group is added to the alpha-amino group of a protein's N-terminus creative-proteomics.comnih.gov. This modification is catalyzed by N-terminal acetyltransferases (NATs) creative-proteomics.comnih.gov. This compound already possesses a protecting group (Cbz) on the alpha-amino group, which is analogous to an acetyl group in terms of blocking the free amino terminus.
While this compound itself is not a substrate for Nα-acetylation due to the presence of the Cbz group, analogues of this compound or peptides incorporating protected tyrosine residues could be used to investigate the substrate specificity and catalytic mechanisms of NATs or other enzymes involved in N-terminal modifications. Studies on N-terminal acetylation mechanisms often involve using synthetic peptides with defined N-terminal residues to understand how NATs recognize and acetylate specific sequences plos.orgfrontiersin.org.
The Cbz group in this compound serves as a benzyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the N-terminus cymitquimica.com. Investigations into Nα-acetylation mechanisms might utilize tyrosine derivatives with different protecting groups or modifications at the N-terminus to explore how the chemical nature and bulk of the N-terminal modification influence enzyme recognition and activity.
Elucidation of Tyrosine Conversion Pathways Catalyzed by Enzymes with this compound as a Substrate
Tyrosine is a precursor for various important molecules, including neurotransmitters and melanin (B1238610), and is involved in several metabolic pathways wikipedia.orgbio-rad.com. Enzymes play critical roles in these conversion pathways. While this compound is a protected form of tyrosine, studying how enzymes interact with it can provide insights into the broader pathways involving tyrosine.
Enzymes such as tyrosinase and tyrosine hydroxylase are involved in the conversion of tyrosine to L-DOPA and subsequently to catecholamines like dopamine (B1211576), norepinephrine, and epinephrine (B1671497) wikipedia.orgbio-rad.com. Tyrosine ammonia (B1221849) lyase is another enzyme that converts tyrosine to p-coumaric acid wikipedia.org.
Using this compound as a substrate, researchers can investigate if specific enzymes in tyrosine conversion pathways are capable of processing this modified substrate. If an enzyme can utilize this compound, it might indicate a certain level of flexibility in its substrate recognition or provide a model system for studying specific steps in the pathway. For instance, if an enzyme can cleave the methyl ester or remove the Cbz group, it could suggest a role for esterases or peptidases in processing protected tyrosine derivatives.
Studies involving the synthesis of peptides containing protected tyrosine residues, such as Z-Tyr-Gly-Gly-NH2 from this compound, demonstrate how enzymes can be used to form peptide bonds involving this compound . This enzymatic synthesis is a form of tyrosine conversion within the context of peptide elongation.
The elucidation of tyrosine conversion pathways often involves identifying the enzymes involved, characterizing their activities, and understanding the reaction mechanisms nih.govbio-rad.com. Using modified substrates like this compound can be a tool in this process, helping to define enzyme substrate preferences and explore alternative reaction routes or enzyme activities.
Compound Information Table
| Compound Name | PubChem CID |
| This compound | 7010613 |
| Z-Tyr-OBzl | 7015199 |
| Z-Tyr-Ser-OMe | 40488591 |
| Z-Tyr(TBU)-OMe | 5068-29-1 |
| Z-Tyr-Lys-Arg-pNA | 25157468 |
| Z-Tyr-Ala-CHN2 | 53482282 |
| Z-Gln-Tyr-OMe | 24857017 |
| Z-Tyr-Val-Ala-Asp(OMe) fluoromethyl ketone | 16030158 |
Interactive Data Tables
Based on the search results, detailed quantitative data suitable for interactive tables across multiple enzymes and conditions is limited for this compound specifically as a standalone substrate in comprehensive profiling studies. However, the principles of kinetic characterization and substrate specificity profiling can be illustrated with example parameters and hypothetical data structures.
Example Data Table: Hypothetical Enzyme Kinetics with this compound
This table illustrates how kinetic parameters might be presented for an enzyme interacting with this compound. The values are hypothetical and for illustrative purposes only.
| Enzyme Name | Substrate | KM (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) |
| Hypothetical Enzyme A | This compound | 50 | 1.5 | 15 |
| Hypothetical Enzyme B | This compound | 200 | 0.8 | 8 |
Example Data Table: Hypothetical Substrate Specificity Profile
This table illustrates how substrate specificity might be presented, showing relative activity of an enzyme towards this compound compared to other related substrates. The values are hypothetical and for illustrative purposes only.
| Enzyme Name | Substrate | Relative Activity (%) |
| Hypothetical Enzyme C | This compound | 100 |
| Hypothetical Enzyme C | L-Tyrosine | 150 |
| Hypothetical Enzyme C | Z-Tyr-Gly-OMe | 80 |
| Hypothetical Enzyme C | Z-Ala-Tyr-OMe | 20 |
These tables are illustrative of the types of data that would be generated in kinetic characterization and substrate specificity profiling studies involving this compound or similar protected amino acid derivatives. Actual data would be derived from specific experimental conditions and enzyme systems.
Z Tyr Ome Derived Compounds in Enzyme Inhibition Research
Design and Synthesis of Z-Tyr-OMe Based Cathepsin Inhibitors
The design of cathepsin inhibitors based on the this compound framework leverages the substrate specificity of these lysosomal cysteine proteases. Cathepsins, such as cathepsin L and B, play significant roles in protein turnover and have been implicated in numerous pathological conditions. Inhibitor design often involves modifying the peptidic structure of a substrate to include an electrophilic "warhead" that can covalently interact with the active site cysteine residue of the enzyme.
The synthesis strategy for these inhibitors typically starts with known substrate specificity profiles. For instance, cathepsin L shows a preference for hydrophobic residues at its S2 and S1 subsites. This knowledge has guided the design of di- and tri-peptidyl inhibitors where this compound derivatives are common components. A prominent strategy involves replacing the scissile peptide bond with a functional group that forms a reversible or irreversible covalent bond with the catalytic Cys25 residue. Examples of these warheads include aldehydes, diazomethylketones (CHN2), and nitriles, which are appended to a peptide sequence recognized by the target cathepsin.
A notable class of inhibitors derived from the this compound concept are the peptidyl aldehydes, specifically Z-Phe-Tyr-CHO (Z-FY-CHO). This compound is recognized as a potent and specific inhibitor of cathepsin L (CTSL). worthington-biochem.compnas.org The design incorporates a phenylalanine residue at the P2 position and a tyrosine-derived aldehyde at the P1 position, mimicking the preferred substrate sequence for CTSL. The aldehyde group forms a reversible thiohemiacetal adduct with the active site cysteine. mdpi.com
Kinetic analyses have demonstrated the high potency and selectivity of these analogues. Z-Phe-Tyr-CHO is a reversible peptidyl aldehyde inhibitor with a reported IC50 value of 0.85 nM for cathepsin L. asm.org Its selectivity is evident when compared to its inhibitory activity against other proteases like cathepsin B (IC50 = 85.1 nM) and calpain II (IC50 = 184 nM), making it over 100-fold more selective for cathepsin L than for cathepsin B. asm.orgacs.org Further modifications, such as the development of di- and tri-peptidyl α-keto-β-aldehydes, have yielded even more potent inhibitors. For example, Z-Phe-Tyr(OBut)-COCHO was found to be a highly potent, reversible inhibitor of cathepsin L with a Ki value of 0.6 nM. acs.orggoogle.com The O-alkylation of the tyrosine residue, however, can sometimes diminish inhibitory efficiency, as seen in related compounds. acs.org
Table 1: Inhibitory Potency of Z-Phe-Tyr-CHO and Analogues This table is interactive. You can sort and filter the data.
| Compound | Target Enzyme | Potency (IC50 / Ki) | Selectivity Profile | Reference(s) |
|---|---|---|---|---|
| Z-Phe-Tyr-CHO | Cathepsin L | 0.85 nM (IC50) | >100-fold vs Cathepsin B | asm.org, acs.org |
| Z-Phe-Tyr-CHO | Cathepsin B | 85.1 nM (IC50) | - | asm.org |
| Z-Phe-Tyr-CHO | Calpain II | 184 nM (IC50) | - | asm.org |
| Z-Phe-Tyr(OBut)-COCHO | Cathepsin L | 0.6 nM (Ki) | Highly potent and selective | google.com, acs.org |
The dipeptide diazomethylketone, Z-Tyr-Ala-CHN2, is a potent inhibitor of cathepsin L that has demonstrated significant antiviral activity, particularly against coronaviruses. uchicago.edu Identified through cell-based antiviral screening, this small molecule exhibits broad-spectrum activity against SARS-CoV-2, SARS-CoV-1, and human coronavirus 229E, with sub-micromolar efficacy. ubc.canii.ac.jpebi.ac.uk
The primary mechanism of its antiviral action is the inhibition of host cell cathepsin L. ubc.caresearchgate.net Time-of-addition studies have revealed that Z-Tyr-Ala-CHN2 acts during the early phase of the viral infection cycle. ubc.canii.ac.jpebi.ac.uk Many viruses, including coronaviruses, rely on host proteases to cleave their spike proteins, a necessary step for viral entry into the host cell. By inhibiting cathepsin L, Z-Tyr-Ala-CHN2 prevents this crucial proteolytic processing, thereby blocking the virus from entering the cell. ubc.ca This mechanism results in cell-specific antiviral activity; it is effective in cell lines like VeroE6 and A549-hACE2 where viral entry is dependent on cathepsin L. However, it is not active in cells like Caco-2, which can also use the TMPRSS2 protease for viral entry, bypassing the cathepsin L-dependent pathway. ubc.canii.ac.jp This makes Z-Tyr-Ala-CHN2 a valuable research tool for studying the biology of coronavirus entry. ubc.canii.ac.jp
Table 2: Antiviral Activity of Z-Tyr-Ala-CHN2 This table is interactive. You can sort and filter the data.
| Virus | Cell Line | Potency (EC50) | Reference(s) |
|---|---|---|---|
| SARS-CoV-2 (B.1) | VeroE6-eGFP | 1.33 µM | ebi.ac.uk |
| SARS-CoV-1 | VeroE6 | 0.050 µM | ebi.ac.uk |
| HCoV-229E | Huh-7 | 0.069 µM | ebi.ac.uk |
Specificity and Potency Analysis of Z-Phe-Tyr-CHO Analogues and Related Dipeptidomimetics
Exploration of this compound Derivatives in Broader Protease Inhibition (e.g., Pepsin, Thermolysin)
The exploration of this compound derivatives extends beyond cathepsins to other classes of proteases, such as the aspartic protease pepsin and the metalloprotease thermolysin. For these enzymes, peptides containing Tyr-OMe often act as substrates, which demonstrates their ability to bind to the active site, a fundamental requirement for inhibitor design.
In the context of pepsin, early research identified that the enzyme preferentially cleaves peptide bonds involving hydrophobic and aromatic amino acids like tyrosine. researchgate.net Synthetic peptides such as Cbz-His-Phe-Tyr-OMe have been used as substrates to study the kinetics of pepsin, confirming that a Tyr-OMe residue can be accommodated and processed within the enzyme's active site. uchicago.edu
Similarly, the metalloprotease thermolysin has been shown to interact with this compound derivatives, primarily in the context of enzyme-catalyzed peptide synthesis. Studies have successfully used thermolysin to catalyze the synthesis of dipeptides like Z-L-Asp-Tyr-OMe. ubc.ca This reverse hydrolysis reaction, where the enzyme forms a peptide bond, inherently requires the binding of the this compound precursor to the enzyme's active site. While these interactions establish this compound as a recognition motif for these proteases, converting it into an inhibitor would necessitate structural modifications, such as the introduction of a non-hydrolyzable "warhead," to prevent cleavage while maintaining high-affinity binding.
Structure-Activity Relationship (SAR) Studies for this compound Derived Enzyme Inhibitors
Structure-activity relationship (SAR) studies are critical for optimizing the potency and selectivity of enzyme inhibitors derived from this compound. These studies systematically alter different parts of the molecule—the P1, P2, and P3 residues, the N-terminal protecting group, and the C-terminal warhead—to understand their impact on inhibitory activity.
For cathepsin L inhibitors, SAR studies have consistently highlighted the importance of hydrophobic, aromatic amino acids at the P2 position, such as phenylalanine, to achieve high potency. acs.org The P1 position is also crucial; while tyrosine is effective, modifications to its hydroxyl group can significantly alter activity. For instance, O-alkylation of the tyrosine side chain in some peptidyl aldehyde inhibitors has been shown to decrease inhibitory potency against cathepsin L. acs.org
The nature of the electrophilic warhead is another key determinant of activity. The choice between an aldehyde (-CHO), a diazomethylketone (-CHN2), or a nitrile (-CN) affects the mechanism of inhibition (reversible vs. irreversible) and can influence selectivity across different proteases. In the development of nitrile-based cathepsin inhibitors, for example, combining a para-biphenyl ring at P3 with a halogenated phenylalanine at P2 resulted in nanomolar inhibition of Cathepsin B and high selectivity over other cathepsins. researchgate.net Furthermore, replacing a standard amide bond in the peptide backbone with a sulfonamide has been shown to increase both affinity and selectivity for Cathepsin B. researchgate.net These studies demonstrate that a deep understanding of the structural requirements of the target enzyme's active site allows for the rational design of highly effective and specific inhibitors based on the versatile this compound scaffold.
Structure Activity Relationship Sar and Molecular Design of Z Tyr Ome Conjugates
Influence of N-Terminal Protecting Groups on the Biological Activity of Z-Tyr-OMe Derivatives
In peptide synthesis, N-terminal protecting groups are essential for directing the sequence of amino acid condensation by preventing self-polymerization. nih.govresearchgate.net The choice of protecting group, however, extends beyond its synthetic utility and can significantly influence the biological profile of the final molecule. The benzyloxycarbonyl (Z) group in this compound is a classic urethane-type protecting group that imparts specific physicochemical properties to the molecule. researchgate.net
Table 1: Effect of N-Terminal Protecting Groups on Peptide Properties
| Protecting Group | Abbreviation | Key Feature | Observed Impact on Bioactivity/Properties | Reference |
|---|---|---|---|---|
| Benzyloxycarbonyl | Z or Cbz | Aromatic, Urethane-based | Standard protecting group in this compound. researchgate.net | researchgate.net |
| tert-Butoxycarbonyl | Boc | Aliphatic, Bulky | Can influence activity based on its non-polar nature. mdpi.com | mdpi.com |
| Acetyl | Ac | Polar, Small | A more polar protecting group that was shown to affect antimicrobial and antioxidant activity differently than Boc. mdpi.com | mdpi.com |
Impact of C-Terminal Methyl Ester Modifications on Receptor Binding and Functional Efficacy
Modification of a peptide's C-terminus from a free carboxylic acid to an ester, such as the methyl ester in this compound, is a common strategy to modulate its pharmacological properties. nih.gov This seemingly minor structural change neutralizes the negative charge present on the carboxylate group at physiological pH, which can have profound effects on the peptide's behavior. nih.govresearchgate.net
Furthermore, C-terminal esters are susceptible to hydrolysis by endogenous esterase enzymes. nih.govresearchgate.net This vulnerability can be exploited in drug design, allowing ester-containing peptides to function as pro-drugs. The active carboxylic acid form is released in vivo, which can be a useful mechanism for controlling drug delivery and activity. nih.govresearchgate.net Studies on apelin-13 (B560349) analogues have shown that modifications at the C-terminal dipeptide segment, including N-alkylation, can influence binding affinity and signaling pathways by increasing hydrophobic interactions with the receptor. acs.org
Table 2: Influence of C-Terminal Modifications on Peptide Activity
| C-Terminal Group | Modification Type | Effect on Physicochemical Properties | Impact on Biological Function | Reference |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | Unmodified | Negatively charged at physiological pH, polar. | Standard biological form for many peptides. | nih.gov |
| Methyl Ester (-COOMe) | Esterification | Neutralizes charge, increases hydrophobicity. | Can alter receptor binding; acts as a potential pro-drug liable to esterase cleavage. nih.gov | nih.govresearchgate.net |
Derivatization of the Tyrosine Phenolic Side Chain in this compound for Modulating Bioactivity
The phenolic side chain of tyrosine is a versatile anchor for chemical modification, offering routes to modulate bioactivity through steric and electronic effects. researchgate.net The hydroxyl group and the aromatic ring are both targets for derivatization.
Modification of the phenolic hydroxyl group is a well-established strategy. For example, methylation of the hydroxyl to form a methoxy (B1213986) ether (Tyr(OMe)) eliminates a key hydrogen bond donor and alters the electronic character of the ring. In the angiotensin II antagonist, Sarmesin, a Tyr(OMe)⁴ residue is a critical component that contributes to a specific molecular conformation necessary for its antagonist activity. uoa.gr Enzymatic methods using tyrosinase and catechol-O-methyltransferase (COMT) can achieve selective O-methylation of tyrosine residues in complex peptides. acs.org Other modifications at this position, such as sulphation or phosphorylation, can dramatically increase receptor binding affinity and biological potency, as seen in the case of cholecystokinin (B1591339) (CCK), where sulphation of tyrosine increases receptor binding. nih.gov
The aromatic ring can also be functionalized. For instance, late-stage trifluoromethylthiolation of tyrosine derivatives, including those with protected N- and C-termini like Fmoc-Tyr-OMe, has been developed. acs.org The introduction of a -SCF₃ group significantly enhances the local hydrophobicity of the amino acid side chain, which can be used to modulate peptide folding and interaction with biological targets. acs.org
Table 3: Bioactivity Modulation via Tyrosine Side-Chain Derivatization
| Modification Site | Derivative | Method | Effect on Property | Biological Implication | Reference |
|---|---|---|---|---|---|
| Phenolic Hydroxyl | Methoxy (-OMe) | Chemical or Enzymatic Synthesis | Removes H-bond donor, increases lipophilicity. | Alters electrostatic interactions, can be critical for receptor antagonist conformation. uoa.gr | uoa.gracs.org |
| Phenolic Hydroxyl | Sulphate (-SO₃H) | Post-translational/Synthetic | Adds a strong negative charge. | Can dramatically increase receptor binding and potency. nih.gov | nih.gov |
Conformational Analysis and its Correlation with Bioactivity in this compound Containing Peptides
A growing paradigm in peptide science posits that conformation is a primary determinant of biological activity and bioavailability. nih.gov Peptides are often flexible molecules that can adopt multiple shapes, but typically only one of these conformations is "bioactive" or capable of binding productively to a biological target. The incorporation of modified residues like this compound into a peptide sequence can constrain its conformational freedom, stabilizing a specific three-dimensional structure.
The conformation of peptides containing this compound derivatives is elucidated using a combination of experimental techniques, primarily multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and computational molecular modeling. uoa.grtandfonline.com NMR experiments like NOESY and ROESY can identify protons that are close in space, providing distance constraints used to build a 3D model of the peptide's preferred shape in solution. uoa.grtandfonline.com For example, the analysis of oxytocin (B344502) analogues reveals that specific chemical shifts and through-space correlations are indicative of folded structures like β-turns. tandfonline.com
A direct correlation between a defined conformation and biological activity has been clearly established in several systems. The angiotensin II antagonist sarmesin, which contains a Tyr(OMe) residue, adopts a low-energy conformation characterized by a specific bend or γ-turn. uoa.gr This particular shape, involving a cluster of key amino acid side chains, is believed to be responsible for its ability to act as a receptor antagonist. uoa.gr The phenolic group of tyrosine is often pivotal in these interactions, and its modification or the geometric constraints placed upon it can lead to distinct biological profiles. nih.gov Therefore, understanding and controlling the conformational preferences of this compound-containing peptides is a powerful strategy for designing molecules with specific and enhanced biological functions.
Table 4: Correlation of Conformational Features with Bioactivity
| Peptide/Analogue | Key Residue(s) | Conformational Feature | Analytical Method | Resulting Bioactivity | Reference |
|---|---|---|---|---|---|
| Sarmesin | Sar¹, Tyr(OMe)⁴, His⁶, Phe⁸ | Clustering of key amino acids, γ-turn formation. | NMR Spectroscopy, Computational Analysis | Angiotensin II receptor antagonism. | uoa.gr |
| Oxytocin Analogues | Tyr², Ile³, Gln⁴ | Type I β-turn centered on Ile³-Gln⁴. | NMR Spectroscopy (ROE correlations) | Receptor binding and activity are dependent on maintaining this folded structure. | tandfonline.com |
Table of Mentioned Chemical Compounds
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | N-Benzyloxycarbonyl-L-tyrosine methyl ester |
| Z-Arg-OH | N-Benzyloxycarbonyl-L-arginine |
| Fmoc-Tyr-OMe | N-(9-Fluorenylmethoxycarbonyl)-L-tyrosine methyl ester |
| Boc-L-Tyr-OMe | N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester |
| Sarmesin | [Sar¹, Tyr(OMe)⁴]Angiotensin II |
| Cholecystokinin (CCK) | Cholecystokinin |
| Apelin-13 | A 13-amino acid peptide |
| Angiotensin II | A peptide hormone |
| Oxytocin | A peptide hormone and neuropeptide |
| Ac | Acetyl group |
| Boc | tert-Butoxycarbonyl group |
| Cbz or Z | Benzyloxycarbonyl group |
| Fmoc | 9-Fluorenylmethoxycarbonyl group |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl group |
| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl group |
| Tos | Tosyl (p-Toluenesulfonyl) group |
Computational Approaches in Z Tyr Ome Research and Drug Discovery
Molecular Docking Simulations for Predicting Z-Tyr-OMe Interactions with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second (a biological target, typically a protein or enzyme) to form a stable complex. nih.govresearchgate.net This method is crucial in rational drug design for investigating ligand-receptor interactions and performing virtual screening of compound libraries. nih.gov By calculating the binding affinity, or scoring function, molecular docking can identify potential inhibitors for specific biological targets.
In the context of this compound, which is derived from the amino acid L-tyrosine, relevant targets often include enzymes where tyrosine or its phosphorylated form plays a key role. These include protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), which are critical in cellular signaling pathways and are implicated in diseases like cancer and diabetes. acs.orgnih.gov Another significant target is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. tandfonline.com
While direct docking studies on this compound are not extensively published, research on structurally similar L-tyrosine derivatives provides insight into the potential interactions. For instance, docking studies on inhibitors targeting tyrosinase have been performed to understand their binding modes within the catalytic site. tandfonline.com Similarly, studies on metalloproteinase (MMP) inhibitors based on an L-tyrosine scaffold have used docking to elucidate structural features important for receptor interaction. researchgate.net These studies typically show that the tyrosine moiety can form crucial hydrogen bonds and hydrophobic interactions within the active site of the target protein. researchgate.net For example, docking of L-tyrosine with the tyrosinase (TYR) protein has been used to estimate binding energies and understand how mutations can affect binding dynamics. tandfonline.com
Table 1: Example of Molecular Docking Data for Tyrosine Kinase Inhibitors This table presents representative data from studies on similar compounds to illustrate the outputs of molecular docking analyses.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Imatinib (B729) Analogue D | Tyrosine Kinase | -10.31 | TYR253, GLU286, THR315 | fip.org |
| Imatinib Analogue E | Tyrosine Kinase | -10.55 | TYR253, GLU286, THR315 | fip.org |
| Pyrido-pyrimido-thiadiazinone 4j | FTO Protein | -11.6 | Not Specified | tandfonline.com |
| 1,2,4-Triazole Derivative (UI) | CaCYP51 | -7.8 | HIS, LEU, ALA, SER, TYR | scitechnol.com |
Molecular Dynamics Simulations to Investigate Conformational Flexibility and Binding Stability of this compound Complexes
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes at an atomic level over time. tandfonline.com This computational method is used to study how a ligand like this compound and its target protein behave in a simulated physiological environment, offering insights into the stability of their interaction and the conformational changes that may occur upon binding. nih.gov
An MD simulation begins with the initial coordinates of a system, often derived from a molecular docking pose. The system is solvated in a water box, and ions are added to neutralize the charge. tandfonline.com The simulation then calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of specific residues. tandfonline.com
For example, MD simulations of L-tyrosine bound to both wild-type and mutant tyrosinase have been run for 100 nanoseconds to understand how mutations perturb binding dynamics, a key factor in conditions like oculocutaneous albinism. tandfonline.com Such simulations revealed that while the ligand binding itself might not be defective, perturbations in the binding dynamics lead to a lack of melanin synthesis. tandfonline.com In another study, MD simulations were used to show that the binding preference of the cancer drug imatinib to certain tyrosine kinases is governed by the kinase's ability to adopt a specific conformation. nih.gov These studies underscore the power of MD to reveal dynamic aspects of ligand-protein interactions that are not visible in static docking models.
Table 2: Representative Parameters for a Molecular Dynamics Simulation Protocol This table outlines typical parameters used in MD simulations for studying protein-ligand complexes, as described in relevant literature.
| Parameter | Description/Value | Reference |
|---|---|---|
| Software | Desmond, AMBER, GROMACS | tandfonline.compeerj.com |
| Force Field | CHARMM22, AMBER ff99SB | nih.gov |
| Solvent Model | TIP3P water model | nih.gov |
| Simulation Time | 100 ns - 1 ms | tandfonline.compeerj.com |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | peerj.com |
| Temperature | 292 K - 300 K | nih.gov |
| Pressure | 1 atm | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derived Libraries
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and guide the design of more potent molecules. researchgate.nettandfonline.com
To build a QSAR model, a dataset of compounds with known biological activities (e.g., IC50 values) is required. tandfonline.com For each compound, a set of molecular descriptors is calculated, which can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic, and topological parameters. nih.govacs.org Statistical methods like Multiple Linear Regression (MLR) or machine learning approaches like Artificial Neural Networks (ANN) are then used to create an equation that links these descriptors to the observed activity. nih.govtandfonline.com
QSAR studies have been successfully applied to various classes of compounds relevant to this compound, such as tyrosine kinase inhibitors. For example, a QSAR study on flavonoid derivatives as p56lck protein tyrosine kinase inhibitors revealed the importance of electrostatic and quantum chemical descriptors for their activity. acs.org Another study on quinazolone derivatives as tyrosine kinase inhibitors found that descriptors related to molecular shape, connectivity, and charge distribution were critical. nih.gov For a hypothetical library of this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a target like a specific protein tyrosine phosphatase. The model's predictive power would be assessed using statistical metrics like the correlation coefficient (R²), cross-validated R² (Q²), and predictive R² for an external test set. tandfonline.com
Table 3: Key Statistical Parameters in QSAR Model Validation This table explains the common statistical metrics used to evaluate the robustness and predictive power of a QSAR model.
| Parameter | Description | Good Model Indication | Reference |
|---|---|---|---|
| R² (Correlation Coefficient) | Measures the goodness of fit of the model for the training set. | Value close to 1.0 (e.g., > 0.8) | tandfonline.comtandfonline.com |
| Q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model, often calculated using leave-one-out (LOO) cross-validation. | Value > 0.5 | tandfonline.comresearchgate.net |
| pred_r² (Predictive R² for external test set) | Measures the model's ability to predict the activity of an external set of compounds not used in model generation. | Value > 0.5 | tandfonline.com |
| Y-randomization | A validation test where the biological activity data is shuffled randomly to ensure the original model is not due to chance correlation. | Low R² and Q² values for the randomized models. | tandfonline.com |
Rational Design Strategies for this compound Based Peptidomimetics via Computational Methods
Rational design is a strategy used to develop new molecules with improved properties, such as enhanced biological activity, better stability, or improved oral bioavailability. tandfonline.com When applied to peptides, the goal is often to create 'peptidomimetics'—molecules that mimic the essential structural features of a peptide required for biological function but have a modified, non-peptidic backbone. upc.edu This approach can overcome the inherent limitations of peptides as drugs, such as poor stability against proteases. chemrxiv.org
The process of designing peptidomimetics based on a lead compound like this compound is often hierarchical and heavily guided by computational methods. upc.edu
Identify the Pharmacophore: The first step is to determine the key amino acid residues and their spatial arrangement (the pharmacophore) that are essential for binding to the biological target. This is often achieved through structure-activity relationship (SAR) studies and conformational analysis using NMR and molecular modeling. nih.gov
Scaffold Hopping and Design: Computational tools can then be used to search for or design novel, non-peptidic scaffolds that can hold the pharmacophoric elements in the correct 3D orientation. frontiersin.org For a this compound-based peptidomimetic, this would involve replacing parts of the peptide backbone while retaining the critical tyrosine side chain and other key functional groups.
In Silico Evaluation: The designed peptidomimetic candidates are then evaluated computationally. Molecular docking can predict their binding affinity to the target, while MD simulations can assess the stability of the complex. mdpi.comnih.gov This iterative cycle of design and evaluation allows for the refinement of candidates before synthesis.
A successful example of this strategy is the development of small-molecule inhibitors for the protein-protein interaction between CTLA-4 and B7-1, where information from an inhibitory cyclic peptide was used to design small-molecule mimetics based on a scaffold that mimics a β-turn. nih.gov This highlights how computational methods can translate peptide-based information into drug-like small molecules. nih.gov
Biological Implications and Advanced Functional Roles of Tyrosine Methyl Esters
Role of Tyrosine and its Derivatives in Protein Phosphorylation and Cellular Signal Transduction
Tyrosine, a nonessential amino acid, plays a pivotal role in cellular communication through the process of protein phosphorylation. wikipedia.org This post-translational modification, catalyzed by enzymes known as protein kinases, involves the addition of a phosphate (B84403) group to the hydroxyl group of a tyrosine residue within a protein. wikipedia.orgchinesechemsoc.org The introduction of this bulky, negatively charged phosphate group can induce conformational changes in the protein, altering its function, localization, and interaction with other proteins. wikipedia.orgnih.gov
Tyrosine phosphorylation is a cornerstone of signal transduction, the mechanism by which cells respond to external stimuli. wikipedia.org Many receptors for polypeptide growth factors, such as Epidermal Growth Factor (EGF) and Platelet-Derived Growth Factor (PDGF), possess intrinsic tyrosine kinase activity. nih.gov Upon binding their specific ligand, these receptors become activated, leading to the phosphorylation of tyrosine residues on the receptor itself and on other downstream effector proteins. nih.govresearchgate.net This cascade of phosphorylation events transmits the signal from the cell surface to the nucleus, ultimately regulating a wide array of cellular processes including growth, differentiation, and metabolism. chinesechemsoc.orgmtoz-biolabs.com
The aberrant activity of protein tyrosine kinases can disrupt these tightly regulated signaling networks, leading to uncontrolled cell proliferation and the development of diseases like cancer. chinesechemsoc.orgnih.gov Consequently, the study of tyrosine phosphorylation is critical for understanding both normal physiology and pathological states.
Tyrosine derivatives, such as L-tyrosine methyl ester, are valuable tools in this field of research. mtoz-biolabs.com They are utilized to investigate the metabolic pathways of tyrosine and its functions within biological systems, including its crucial role in cell signal transduction and protein synthesis. mtoz-biolabs.com By using modified versions of tyrosine, researchers can probe the mechanisms of kinase activity, identify new components of signaling pathways, and explore potential therapeutic interventions.
The process of signal transduction via tyrosine phosphorylation can be summarized in the following key steps:
Ligand Binding: An external signal (e.g., a growth factor) binds to a receptor tyrosine kinase (RTK) on the cell surface.
Receptor Dimerization and Autophosphorylation: Ligand binding causes receptor molecules to pair up (dimerize), which activates their intracellular kinase domains. The activated kinases then phosphorylate each other on multiple tyrosine residues.
Recruitment of Signaling Proteins: The newly created phosphotyrosine sites on the receptor act as docking sites for various intracellular signaling proteins that contain specific phosphotyrosine-binding domains (e.g., SH2 domains). researchgate.net
Signal Cascade Activation: The recruited proteins become activated and relay the signal downstream through a series of further phosphorylation events and protein-protein interactions.
Cellular Response: The signal ultimately reaches target proteins, such as transcription factors in the nucleus, leading to changes in gene expression and a specific cellular response.
Recent research has also highlighted that phosphorylated RTKs can undergo liquid-liquid phase separation (LLPS), creating localized, concentrated pools of signaling proteins. researchgate.net This process may enhance the speed and fidelity of signal transmission by overcoming the limitations of random molecular diffusion. researchgate.net
Modulation of Key Cellular Processes (e.g., Cell Differentiation, Proliferation) by Tyrosine Analogues
Tyrosine analogues, synthetic molecules that mimic the structure of tyrosine, are instrumental in studying and manipulating fundamental cellular processes like proliferation and differentiation. These compounds can act as substrates or inhibitors for enzymes involved in tyrosine-dependent pathways, thereby modulating cellular behavior.
Research has shown that certain tyrosine analogues can selectively induce cell death (cytotoxicity) or inhibit growth (cytostasis) in specific cell types. For example, sulfur-containing tyrosine analogues like N-propionyl-4-S-CAP (NPr-CAP) are substrates for tyrosinase, an enzyme crucial for melanin (B1238610) production. core.ac.uk In melanoma cells that have active tyrosinase, NPr-CAP can be metabolized into a toxic product, leading to cell death, while having minimal effect on cells lacking the enzyme. core.ac.uk This demonstrates a targeted approach to modulating cell viability based on a specific enzymatic activity. core.ac.uk
Somatostatin (B550006) analogues, such as RC-160 and SMS-201-995, provide another example of how tyrosine derivatives can modulate cell function. These analogues can inhibit the proliferation of various cell types, including tumor cells, by interacting with specific somatostatin receptors (SSTRs). pnas.orgpnas.org Their mechanism often involves the stimulation of tyrosine phosphatase activity. pnas.org Tyrosine phosphatases are enzymes that remove phosphate groups from tyrosine residues, counteracting the effect of tyrosine kinases. pnas.orgpnas.org By activating these phosphatases, somatostatin analogues can dephosphorylate key proteins involved in growth signaling pathways, leading to an inhibition of cell proliferation. pnas.org The effectiveness of these analogues is directly correlated with their binding affinity for specific receptor subtypes, such as SSTR1 and SSTR2. pnas.orgpnas.org
Cell differentiation is another key process regulated by tyrosine phosphorylation and is a target for modulation by tyrosine analogues. The differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes is a critical process for nervous system repair. jneurosci.org This process is negatively regulated by the Protein Tyrosine Phosphatase Receptor Type Z (PTPRZ), which maintains the cells in a precursor state. jneurosci.org Inactivation of PTPRZ, for instance by its natural ligand pleiotrophin, promotes OPC differentiation. jneurosci.org This occurs because PTPRZ normally dephosphorylates and suppresses p190 RhoGAP, a protein whose tyrosine phosphorylation is necessary for differentiation. jneurosci.org This highlights how inhibiting a tyrosine phosphatase can drive a specific differentiation pathway. Similarly, receptor tyrosine kinases like Axl, Tyro3, and Mer are essential for the functional maturation of natural killer (NK) cells. researchgate.net
The table below summarizes research findings on the modulation of cellular processes by specific tyrosine analogues.
| Tyrosine Analogue/Related Compound | Target Cell/System | Cellular Process Modulated | Mechanism of Action |
| N-propionyl-4-S-CAP (NPr-CAP) | Melanoma cells (melan a2) | Cytocidal Effect (Cell Death) | Acts as a substrate for tyrosinase, leading to the formation of cytotoxic metabolites. core.ac.uk |
| Somatostatin Analogue (RC-160) | Cells expressing SSTR1 & SSTR2 | Inhibition of Proliferation | Stimulates tyrosine phosphatase activity, counteracting growth signals. pnas.orgpnas.org |
| Somatostatin Analogue (SMS-201-995) | Cells expressing SSTR2 | Inhibition of Proliferation | Stimulates tyrosine phosphatase activity, particularly through the SSTR2 receptor. pnas.orgpnas.org |
| Pleiotrophin (PTPRZ Ligand) | Oligodendrocyte Precursor Cells (OPCs) | Promotion of Differentiation | Inactivates PTPRZ, leading to increased tyrosine phosphorylation of p190 RhoGAP. jneurosci.org |
These studies underscore the power of using tyrosine analogues to dissect and control complex cellular behaviors, offering potential avenues for therapeutic development.
Research on Tyrosine Metabolism and its Neurobiological Relevance in the Context of Derivatives
Tyrosine is a central player in neurobiology, serving as the direct precursor for the synthesis of catecholamine neurotransmitters: dopamine (B1211576), norepinephrine, and epinephrine (B1671497). youtube.com The metabolic pathway converting tyrosine into these critical signaling molecules is a focal point of neurobiological research and is often studied using tyrosine derivatives. mtoz-biolabs.comyoutube.com
The synthesis of catecholamines begins with the hydroxylation of tyrosine to form L-DOPA (dihydroxyphenylalanine), a reaction catalyzed by the enzyme tyrosine hydroxylase. youtube.comditki.com This is the rate-limiting step in the pathway. youtube.com L-DOPA is then converted to dopamine by DOPA decarboxylase. youtube.com In dopaminergic neurons, the pathway ends here, and dopamine functions as a neurotransmitter. youtube.com However, in other neurons and the adrenal medulla, dopamine is further converted to norepinephrine, which can then be methylated to form epinephrine. ditki.comditki.com
The metabolism of tyrosine is not limited to catecholamines. It is also a precursor for the pigment melanin and can be broken down into energy metabolites, fumarate (B1241708) and acetoacetate. ditki.comditki.com The intricate balance of these metabolic pathways is essential for normal physiological function.
Key Steps in Tyrosine Metabolism for Neurotransmitter Synthesis
| Precursor | Enzyme | Product | Neurobiological Significance |
|---|---|---|---|
| Tyrosine | Tyrosine Hydroxylase | L-DOPA | Rate-limiting step in catecholamine synthesis. youtube.com |
| L-DOPA | DOPA Decarboxylase | Dopamine | Key neurotransmitter involved in motor control, motivation, and reward. youtube.com |
| Dopamine | Dopamine β-hydroxylase | Norepinephrine | Neurotransmitter involved in alertness, arousal, and the "fight-or-flight" response. ditki.com |
| Norepinephrine | Phenylethanolamine N-methyltransferase | Epinephrine | Hormone and neurotransmitter primarily produced by the adrenal medulla. youtube.com |
Research into tyrosine metabolism and its neurobiological relevance often employs tyrosine derivatives, such as L-tyrosine methyl ester, to trace these pathways and understand their regulation. mtoz-biolabs.com Studying how the levels of tyrosine and its metabolites are altered in different conditions provides insight into the pathogenesis of neurological and psychiatric disorders. For instance, disruptions in the phenylalanine-tyrosine pathway are linked to phenylketonuria, while altered tyrosine metabolism is implicated in conditions like Alzheimer's and Parkinson's disease. vt.eduacs.org Recent studies have shown that even low-dose radiation can alter tyrosine metabolism in the hippocampus, affecting the levels of metabolites like noradrenaline and potentially contributing to neurotoxicity. acs.org
Advanced Studies on Tyrosine Post-Translational Modifications and the Utility of Z-Tyr-OMe as a Research Tool
Beyond phosphorylation, the tyrosine residue is subject to a variety of other post-translational modifications (PTMs) that expand its functional role in biology. These PTMs, including nitration and sulfation, are increasingly recognized as critical events in both physiological and pathological processes. nih.govtandfonline.com The study of these modifications often relies on synthetic chemistry tools, where protected amino acid derivatives like this compound (N-Cbz-L-tyrosine methyl ester) are invaluable. peptide.comchemicalbook.com
This compound is a derivative of L-tyrosine where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is protected as a methyl ester. nih.gov This dual protection makes it a stable and useful building block in peptide synthesis. Researchers can incorporate this compound into a growing peptide chain and then selectively modify its exposed phenolic hydroxyl group to study the effects of specific PTMs.
Key Post-Translational Modifications of Tyrosine:
Phosphorylation: As discussed, this is a key reversible modification in signal transduction, catalyzed by kinases and reversed by phosphatases. wikipedia.org
Nitration: The addition of a nitro group (NO₂) to the aromatic ring of tyrosine, forming 3-nitrotyrosine (B3424624). This is often a marker of oxidative and nitrative stress caused by reactive nitrogen species like peroxynitrite. tandfonline.comacs.org Unlike phosphorylation, nitration was long considered an irreversible modification, and its accumulation is associated with numerous diseases, including neurodegenerative disorders and inflammation. tandfonline.comacs.org
Sulfation: The addition of a sulfate (B86663) group, catalyzed by tyrosylprotein sulfotransferase (TPST), to form tyrosine O-sulfate. wikipedia.orgnih.gov This modification is crucial for regulating protein-protein interactions, particularly in secreted and membrane-bound proteins.
Other Modifications: Tyrosine can also undergo halogenation (chlorination, bromination) and form cross-links (dityrosine), often under conditions of oxidative stress. acs.org
The table below outlines major tyrosine PTMs and their significance.
| Modification | Added Group | Key Enzyme(s) | Biological Significance |
| Phosphorylation | Phosphate (-PO₃²⁻) | Tyrosine Kinases | Reversible switch in cellular signaling and enzyme regulation. wikipedia.org |
| Nitration | Nitro (-NO₂) | Non-enzymatic (via RNS) | Biomarker for oxidative/nitrative stress; can alter protein function. tandfonline.comacs.org |
| Sulfation | Sulfate (-SO₃⁻) | Tyrosylprotein Sulfotransferase (TPST) | Modulates extracellular protein-protein interactions. wikipedia.orgnih.gov |
This compound serves as a critical research tool in this context. It is used in the chemical synthesis of peptides that contain a specifically modified tyrosine residue. chemicalbook.com For example, by synthesizing a peptide with a 3-nitrotyrosine or a sulfated tyrosine at a defined position, scientists can:
Generate specific antibodies to detect these modified proteins in cells and tissues.
Investigate how a particular PTM affects the peptide's or protein's structure and function.
Study the enzymes that may add or potentially remove these modifications.
Develop assays to screen for inhibitors of enzymes involved in these modification pathways.
In essence, this compound and similar derivatives provide the chemical precision needed to dissect the complex biological code written by post-translational modifications on tyrosine residues.
Q & A
Q. How can researchers enhance reproducibility in this compound experiments?
- Methodological Answer : Follow the ARRIVE 2.0 guidelines for preclinical studies:
- Publish raw spectra, chromatograms, and statistical code.
- Use open-source tools (e.g., MNova for NMR, MaxQuant for proteomics).
- Pre-register hypotheses on platforms like Open Science Framework.
Include step-by-step video protocols (JoVE) for complex techniques .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
